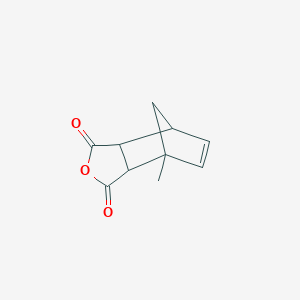

5-Norbornene-2,3-dicarboxylic anhydride, methyl-

Overview

Description

Methyl-5-norbornene-2,3-dicarboxylic anhydride is a clear, colorless to pale yellow liquid . It is used as a curing agent in epoxy resins and in the preparation of vertically aligned and penetrated carbon nanotube/polymer film . It serves as an intermediate in polyesters, alkyd resins, and plasticizers . It is also used in electrical laminating and filament-winding .

Molecular Structure Analysis

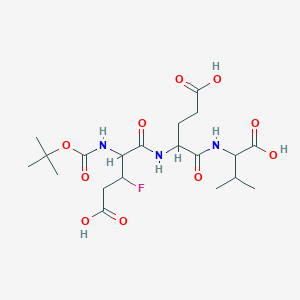

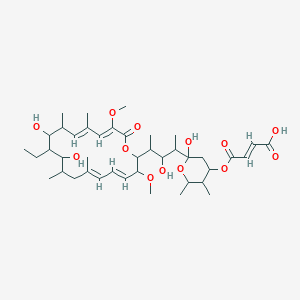

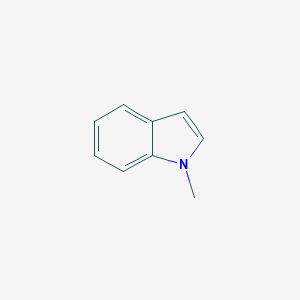

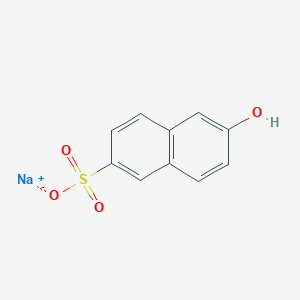

The empirical formula of Methyl-5-norbornene-2,3-dicarboxylic anhydride is C10H10O3 . Its molecular weight is 178.18 . The SMILES string representation of its structure is [H][C@]12C3CC(C©=C3)[C@@]1([H])C(=O)OC2=O .

Chemical Reactions Analysis

Methyl-5-norbornene-2,3-dicarboxylic anhydride has been used as a curing agent in the preparation of vertically aligned and penetrated carbon nanotube/polymer film . It has also been used in the synthesis of methyl nadimides endcapped resins based on tris (3-aminophenyl)phosphine oxide .

Physical And Chemical Properties Analysis

Methyl-5-norbornene-2,3-dicarboxylic anhydride is a liquid with a refractive index of 1.506 at 20°C . It has a density of 1.232 g/mL at 25 °C . It has a vapor density of 6.1 (20 °C, vs air) and a vapor pressure of 5 mmHg at 120 °C .

Scientific Research Applications

Nadic Methyl Anhydride (NMA) Applications in Scientific Research

Epoxy Resin Curing: Nadic Methyl Anhydride is widely used as a curing agent for epoxy resins. The proportion of NMA in the epoxy resin formula determines the hardness of the resultant block, making it suitable for various industrial applications, including coatings, adhesives, and composites .

Carbon Nanotube/Polymer Films: It serves as a curing agent in the preparation of vertically aligned and penetrated carbon nanotube/polymer films. This application is crucial in developing advanced materials with enhanced electrical and mechanical properties .

Synthesis of Methyl Nadimides: NMA is involved in synthesizing methyl nadimides end-capped resins based on tris(3-aminophenyl)phosphine oxide. These resins have potential applications in high-performance polymers and composites .

Fiber Reinforced Composites: In aerospace and military applications, NMA is used to cure epoxy resins for fiber-reinforced composites. These composites are required to withstand extreme conditions while maintaining high performance .

Filament Wound Bearings: NMA-cured epoxy resins are used in mechanically demanding applications such as filament wound bearings, which require materials with high strength and durability .

Advanced Material Development: The unique properties of NMA make it a valuable component in developing advanced materials that require specific mechanical and thermal characteristics.

Polysciences, Inc. - Nadic Methyl Anhydride (NMA) Sigma-Aldrich - Methyl-5-norbornene-2,3-dicarboxylic anhydride TRiiSO - NADIC METHYL ANHYDRIDE (NMA) CAS Reg. No. 25134-21-8

Safety and Hazards

Mechanism of Action

Nadic Methyl Anhydride, also known as 1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione or 5-Norbornene-2,3-dicarboxylic anhydride, methyl-, is an organic compound with a wide range of applications .

Target of Action

Nadic Methyl Anhydride primarily targets the synthesis of heat-resistant resins such as epoxy resins, polyimides, and phenolic resins . These resins are used in various industries including coatings, electronic materials, aerospace, and electronics .

Biochemical Pathways

Nadic Methyl Anhydride is involved in the synthesis of monomers for cross-linked polymer networks based on thiol-ene linkages . This is due to the reactivity of the norbornene moiety in the thiol-ene reaction .

Pharmacokinetics

It’s important to note that the compound is stable at room temperature but can be decomposed by water and alcohol .

Result of Action

The result of Nadic Methyl Anhydride’s action is the production of heat-resistant resins with excellent heat resistance, insulation, and chemical corrosion resistance . These resins are widely used in various fields such as coatings, electronic materials, aerospace, and electronics .

Action Environment

The action of Nadic Methyl Anhydride is influenced by environmental factors. For instance, the presence of moisture could cause free acid to form in the anhydride . Therefore, it’s recommended to store the compound in a dry place and keep the container tightly closed to prevent absorption of atmospheric moisture or contamination .

properties

IUPAC Name |

1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRCVAANTQNTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C=C1)C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nadic methyl anhydride | |

CAS RN |

25134-21-8 | |

| Record name | Methyl nadic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?

A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.

Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?

A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)